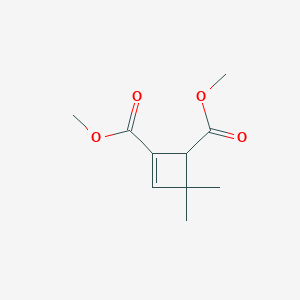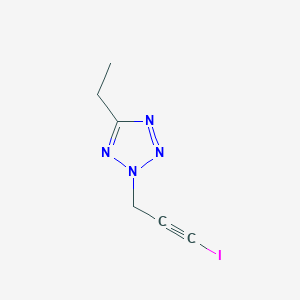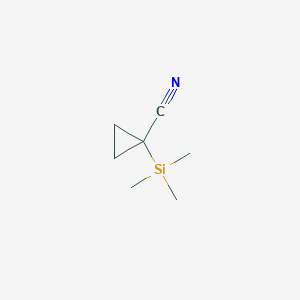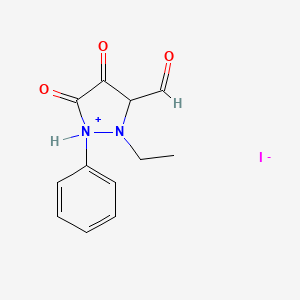
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide is a chemical compound with the molecular formula C12H13IN2O3 It is known for its unique structure, which includes a pyrazolidin-1-ium core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by formylation and iodination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolidin-1-ium compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-carbaldehyde
- 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-methyl
- 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-ethyl
Uniqueness
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide stands out due to its specific functional groups and the presence of the iodide ion, which imparts unique reactivity and properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
92534-80-0 |
|---|---|
Fórmula molecular |
C12H13IN2O3 |
Peso molecular |
360.15 g/mol |
Nombre IUPAC |
2-ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-carbaldehyde;iodide |
InChI |
InChI=1S/C12H12N2O3.HI/c1-2-13-10(8-15)11(16)12(17)14(13)9-6-4-3-5-7-9;/h3-8,10H,2H2,1H3;1H |
Clave InChI |
MROLATQXHFXYMG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(C(=O)C(=O)[NH+]1C2=CC=CC=C2)C=O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


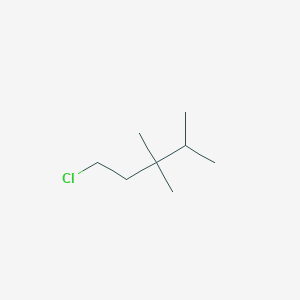
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
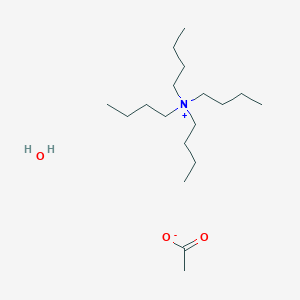

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


